![molecular formula C13H16N2OS B2507797 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 862977-07-9](/img/structure/B2507797.png)

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

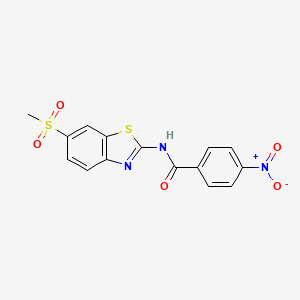

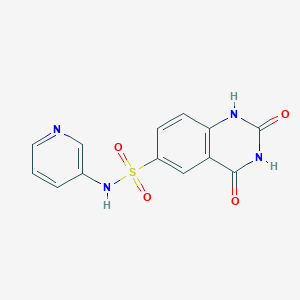

The compound "4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole" is a derivative of the benzothiazole class, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzothiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of "this compound" .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the interaction of various starting materials such as 2-aminobenzothiazole derivatives with aldehydes, ketones, or esters. For example, the synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives was achieved through a one-pot, three-component reaction involving 2-aminobenzothiazole derivatives . This suggests that the synthesis of "this compound" could potentially be carried out through a similar multi-component reaction involving the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also employed to predict and compare structural parameters such as bond lengths, bond angles, and torsion angles . These techniques could be applied to determine the molecular structure of "this compound" and to understand its electronic properties through molecular electrostatic potential (MEP) maps and frontier molecular orbitals.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including cyclization, dehydrogenation, and interactions with electrophilic reagents to form a wide range of compounds with different biological activities . The reactivity of "this compound" could be inferred from these studies, suggesting that it may also participate in similar reactions to yield novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of an ethoxy group and a pyrrolidinyl group in "this compound" is likely to impact its hydrophobicity and potential interactions with biological targets . The pharmacological screening and toxicity studies of similar compounds provide a basis for predicting the biological activity and safety profile of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

- A study detailed the synthesis of unsymmetrical azadiaryls involving thiazole and benzoderivatives, showcasing the chemical versatility of thiazole-based compounds (Dondoni et al., 1984).

- Another research focused on the electrochemical synthesis and characterizations of indene and benzothiadiazole units incorporated into poly(thienylpyrrole) backbones, highlighting the electrochromic properties of these materials (Wu & Li, 2016).

Biological and Material Applications

- Anticancer Activity : Novel benzothiazole-containing derivatives were synthesized, exhibiting potential anticancer activities through various biological evaluations (Bhoi et al., 2016).

- Electrochromic Materials : Studies on thiadiazolo[3,4-c]pyridine as an acceptor have unveiled fast-switching green electrochromic polymers with low bandgap, indicating promising applications in electrochromic devices (Ming et al., 2015).

- Fluorescent Properties : Highly fluorescent single crystals of a 4-ethoxy-1,3-thiazole derivative were synthesized, showing intense fluorescence and potential for optical applications (Habenicht et al., 2018).

Future Directions

Mechanism of Action

The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the targets and the structure of the compound .

Biochemical pathways affected by a compound are related to its targets of action. For instance, if a compound targets an enzyme involved in a specific metabolic pathway, it can affect the functioning of that pathway .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, determine the bioavailability of a compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence its pharmacokinetics .

The result of a compound’s action at the molecular and cellular levels can vary widely, from changes in gene expression to alterations in cellular signaling pathways, depending on the specific targets and mode of action .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability .

properties

IUPAC Name |

4-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-4-9-15/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYMURKZMLAIHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)

![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)